Structural Comparison with (Z)-TG003: Benzothiazole Scaffold vs. Clk Kinase Selective Inhibitor
No direct biochemical or cellular data are available for N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide. The closest structural analog with published quantitative activity is (Z)-TG003 (CAS 719277-26-6), a benzothiazole derivative that inhibits Clk1 and Clk4 with IC₅₀ values of 20 nM and 15 nM, respectively . TG003 contains a substituted benzothiazole‑propan‑2‑one core, whereas the target compound bears a different amide‑linked substitution pattern, precluding any direct extrapolation of potency or target engagement.
| Evidence Dimension | Kinase inhibition potency (Clk1/Clk4) |
|---|---|
| Target Compound Data | No data available; target not deconvoluted |
| Comparator Or Baseline | (Z)-TG003: Clk1 IC₅₀ = 20 nM; Clk4 IC₅₀ = 15 nM |
| Quantified Difference | Not calculable – structural analogs but distinct molecular frameworks |
| Conditions | Biochemical kinase assay |
Why This Matters
This structural comparison underscores that benzothiazole‑based inhibitors cannot be assumed to share target profiles, reinforcing the need to obtain the precise chemical entity for a given screening cascade rather than relying on supposedly similar in‑class compounds.
